

# Spectroscopic data (NMR, IR, MS) of 2-Boc-amino-4,5-dimethoxybenzoic acid

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## Compound of Interest

Compound Name: 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

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## An In-depth Technical Guide to 2-Boc-amino-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Boc-amino-4,5-dimethoxybenzoic acid, a derivatized amino acid of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of NMR, IR, and MS, alongside a detailed protocol for its synthesis and characterization.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Boc-amino-4,5-dimethoxybenzoic acid. These predictions are based on the known spectral characteristics of the parent compound, 2-amino-4,5-dimethoxybenzoic acid, and the expected influence of the tert-butoxycarbonyl (Boc) protecting group.

### Table 1: Predicted $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$ , 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.5 - 9.5	broad singlet	1H	-COOH
~8.2	singlet	1H	Ar-H
~9.5	singlet	1H	-NH-Boc
~6.5	singlet	1H	Ar-H
3.90	singlet	3H	-OCH <sub>3</sub>
3.85	singlet	3H	-OCH <sub>3</sub>
1.50	singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## Table 2: Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub>, 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	-COOH
~155	-NH-C=O
~150	Ar-C
~145	Ar-C
~135	Ar-C
~115	Ar-C
~110	Ar-C
~105	Ar-C
~80	-C(CH <sub>3</sub> ) <sub>3</sub>
~56	-OCH <sub>3</sub>
~55	-OCH <sub>3</sub>
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

**Table 3: Predicted IR Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, sharp	N-H stretch (amide)
~2500-3300	Broad	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carbamate)
~1680	Strong	C=O stretch (carboxylic acid)
~1600, ~1500	Medium	C=C stretch (aromatic)
~1250, ~1050	Strong	C-O stretch (ethers and ester)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
297	[M] <sup>+</sup> (Molecular ion)
241	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of isobutylene)
197	[M - Boc] <sup>+</sup> (Loss of the Boc group)
179	[M - Boc - H <sub>2</sub> O] <sup>+</sup>
152	[M - Boc - COOH] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocols

A detailed methodology for the synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid is provided below.

### Synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid

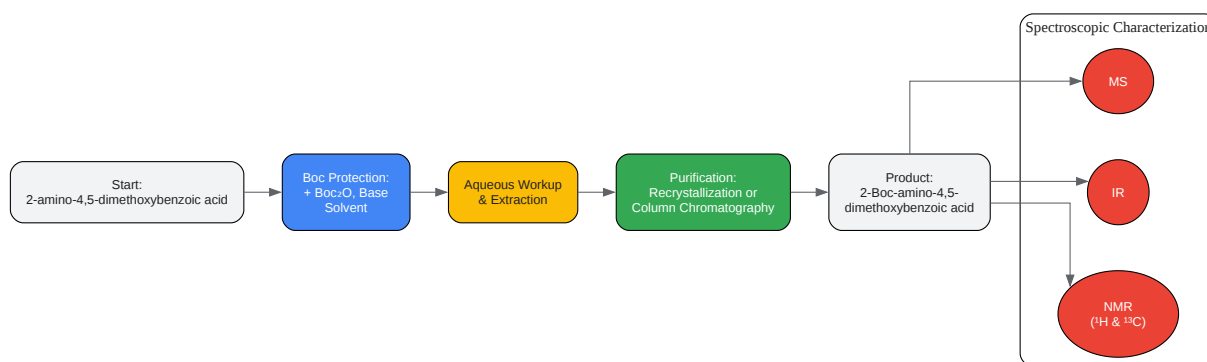
This procedure involves the protection of the amino group of 2-amino-4,5-dimethoxybenzoic acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

- Materials:
  - 2-amino-4,5-dimethoxybenzoic acid
  - Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
  - Triethylamine (Et<sub>3</sub>N) or Sodium Bicarbonate (NaHCO<sub>3</sub>)
  - Solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)
  - Water
  - Ethyl acetate
  - Brine

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hydrochloric acid (1M HCl)
- Procedure:
  - Dissolve 2-amino-4,5-dimethoxybenzoic acid in the chosen organic solvent.
  - Add a base such as triethylamine or an aqueous solution of sodium bicarbonate to the mixture.
  - Add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) portion-wise to the reaction mixture at room temperature.
  - Stir the reaction mixture at room temperature for 12-24 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Once the reaction is complete, remove the organic solvent under reduced pressure.
  - Acidify the aqueous residue with 1M HCl to a pH of approximately 2-3.
  - Extract the product with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude product by recrystallization or column chromatography to obtain pure 2-Boc-amino-4,5-dimethoxybenzoic acid.

## Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of 2-Boc-amino-4,5-dimethoxybenzoic acid.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 2-Boc-amino-4,5-dimethoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046646#spectroscopic-data-nmr-ir-ms-of-2-boc-amino-4-5-dimethoxybenzoic-acid\]](https://www.benchchem.com/product/b046646#spectroscopic-data-nmr-ir-ms-of-2-boc-amino-4-5-dimethoxybenzoic-acid)

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